molecular formula C34H66O4 B10764585 9(S)-Pahsa

9(S)-Pahsa

Cat. No.: B10764585
M. Wt: 538.9 g/mol
InChI Key: MHQWHZLXDBVXML-YTTGMZPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9(S)-Pahsa, also known as 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid, is a bioactive lipid derived from linoleic acid. It is a member of the hydroxyoctadecadienoic acid (HODE) family, which are oxidized derivatives of linoleic acid. These compounds are known for their roles in various biological processes, including inflammation and cellular signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9(S)-Pahsa typically involves the enzymatic oxidation of linoleic acid. This process is catalyzed by lipoxygenases, which introduce a hydroperoxide group at the 9th carbon of linoleic acid. The hydroperoxide is then reduced to form the hydroxyl group, resulting in this compound.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, utilizing microbial or plant lipoxygenases. These enzymes can be produced in large quantities through fermentation processes, and the oxidation of linoleic acid can be carried out in bioreactors under controlled conditions to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form various oxylipins, which are important signaling molecules.

    Reduction: The hydroxy group in this compound can be reduced to form the corresponding dihydroxy derivative.

    Esterification: this compound can react with alcohols to form esters, which may have different biological activities.

Common Reagents and Conditions:

    Oxidation: Catalyzed by lipoxygenases or chemical oxidants under mild conditions.

    Reduction: Typically carried out using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Esterification: Acid catalysts like sulfuric acid or enzymatic catalysts can be used under mild heating.

Major Products:

    Oxidation Products: Various oxylipins, including epoxy and keto derivatives.

    Reduction Products: Dihydroxy derivatives.

    Esterification Products: Esters of this compound with different alcohols.

Scientific Research Applications

9(S)-Pahsa has been extensively studied for its roles in various biological processes:

    Chemistry: Used as a model compound to study lipid oxidation and the formation of bioactive lipids.

    Biology: Plays a role in cellular signaling, inflammation, and immune responses.

    Medicine: Investigated for its potential therapeutic effects in inflammatory diseases, cardiovascular diseases, and metabolic disorders.

    Industry: Used in the formulation of nutraceuticals and functional foods due to its bioactive properties.

Mechanism of Action

9(S)-Pahsa exerts its effects primarily through its interaction with specific receptors and enzymes involved in lipid signaling pathways. It can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression related to lipid metabolism and inflammation. Additionally, this compound can influence the production of other bioactive lipids, thereby affecting various cellular processes.

Comparison with Similar Compounds

    9®-Pahsa: The enantiomer of 9(S)-Pahsa, differing in the stereochemistry of the hydroxyl group.

    13(S)-HODE: Another hydroxyoctadecadienoic acid with the hydroxyl group at the 13th carbon.

    12(S)-HETE: A hydroxyeicosatetraenoic acid derived from arachidonic acid.

Uniqueness: this compound is unique due to its specific stereochemistry and its role in modulating PPAR activity. While other hydroxyoctadecadienoic acids and hydroxyeicosatetraenoic acids also participate in lipid signaling, this compound has distinct biological activities and therapeutic potential, particularly in the context of metabolic and inflammatory diseases.

Properties

IUPAC Name

(9S)-9-hexadecanoyloxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQWHZLXDBVXML-YTTGMZPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H](CCCCCCCCC)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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